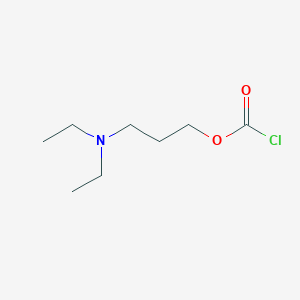

3-(Diethylamino)propyl carbonochloridate

Description

Its primary applications lie in polymer chemistry, particularly in synthesizing stimuli-responsive polymers. For example, poly(N-[3-(diethylamino)propyl]methacrylamide) derivatives exhibit dual thermo- and pH-responsive behavior, with phase separation temperatures (LCST) ranging between 25–50°C depending on pH and concentration . These polymers have molar masses of 33,000–35,000 g·mol⁻¹ and demonstrate reduced hydrodynamic radii when synthesized via RAFT polymerization compared to conventional free radical methods, indicating superior control over polymer architecture . The compound’s reactivity as an acylating agent enables functionalization of amino groups in polymers or small molecules, making it valuable in drug delivery systems and materials science.

Properties

CAS No. |

180478-05-1 |

|---|---|

Molecular Formula |

C8H16ClNO2 |

Molecular Weight |

193.67 g/mol |

IUPAC Name |

3-(diethylamino)propyl carbonochloridate |

InChI |

InChI=1S/C8H16ClNO2/c1-3-10(4-2)6-5-7-12-8(9)11/h3-7H2,1-2H3 |

InChI Key |

WBQSQVIWBRQJOB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCOC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Diethylamino)propyl carbonochloridate can be synthesized through the reaction of 3-(diethylamino)propylamine with phosgene (carbonyl dichloride). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:

3-(Diethylamino)propylamine+Phosgene→3-(Diethylamino)propyl carbonochloridate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where phosgene is introduced to 3-(diethylamino)propylamine under controlled temperature and pressure conditions. The process requires stringent safety measures due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)propyl carbonochloridate undergoes various chemical reactions, including:

Nucleophilic substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of substituted products.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-(diethylamino)propyl alcohol and hydrochloric acid.

Condensation reactions: It can react with amines to form ureas and carbamates.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or toluene.

Conditions: Reactions often require mild to moderate temperatures and may be catalyzed by bases or acids depending on the desired product.

Major Products

Substituted carbamates: Formed through reactions with alcohols.

Ureas: Formed through reactions with amines.

3-(Diethylamino)propyl alcohol: Formed through hydrolysis.

Scientific Research Applications

3-(Diethylamino)propyl carbonochloridate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes, such as the synthesis of peptide conjugates.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propyl carbonochloridate involves its reactivity towards nucleophiles. The carbonochloridate group is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of various substituted products, depending on the nature of the nucleophile. The compound’s reactivity is primarily driven by the electron-withdrawing effect of the carbonochloridate group, which enhances the electrophilicity of the carbon atom.

Comparison with Similar Compounds

3-(Dimethylamino)propyl Chloride Hydrochloride

- CAS RN : 5407-04-5

- Molecular Formula : C₅H₁₃Cl₂N

- Molecular Weight : 158.07 g/mol

- Key Features: Contains a dimethylamino group and a chloropropyl backbone. Unlike the carbonochloridate, it lacks the reactive acyl chloride group, limiting its utility to alkylation reactions. It is widely used as an intermediate in pharmaceutical synthesis (e.g., antihistamines) due to its quaternizable amine .

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride (EDC·HCl)

- CAS RN : 25952-53-8

- Molecular Formula : C₈H₁₈ClN₃

- Molecular Weight : 191.70 g/mol

- Key Features: A carbodiimide coupling agent used in peptide bond formation. Unlike the carbonochloridate, EDC·HCl activates carboxyl groups for conjugation with amines, making it critical in bioconjugation rather than polymer synthesis .

Propyl S-2-Diethylaminoethyl Propylphosphonothioate

- CAS RN : 959288-70-1

- Molecular Formula: C₁₂H₂₈NO₂PS

- Key Features: Contains a phosphonothioate group, which confers high reactivity in organophosphorus chemistry (e.g., nerve agent simulants). The diethylamino group enhances solubility in polar solvents, similar to 3-(diethylamino)propyl carbonochloridate, but the phosphorus center enables distinct coordination chemistry .

N-[3-(Diethylamino)propyl]-4-ethoxybenzamide Monohydrochloride

- CAS RN : 81028-99-1

- Molecular Formula : C₁₇H₂₈ClN₂O₂

- Key Features: An amide derivative with a benzamide group. The stable amide bond contrasts with the carbonochloridate’s acyl chloride reactivity, directing it toward drug delivery or receptor-targeting applications .

Research Findings and Key Differences

Synthesis Method Impact: RAFT polymerization of poly(N-[3-(diethylamino)propyl]methacrylamide) yields narrower polydispersity (PDI ~1.2) and smaller hydrodynamic radii compared to conventional methods (PDI ~1.5), enhancing control over polymer properties .

Amino Group Influence: Diethylamino groups provide steric hindrance and basicity, enabling pH-responsive behavior. Dimethylamino analogs (e.g., 3-(dimethylamino)propyl chloride HCl) exhibit faster alkylation kinetics due to reduced steric bulk .

Functional Group Versatility: The carbonochloridate’s acyl chloride group supports diverse conjugation reactions, whereas phosphonothioates and carbodiimides enable specialized applications in organophosphorus chemistry and bioconjugation, respectively .

Data Tables

Table 1: Structural Comparison

| Compound | Molecular Formula | CAS RN | Key Functional Groups |

|---|---|---|---|

| This compound | C₈H₁₅ClNO₂ | Not provided | Acyl chloride, tertiary amine |

| 3-(Dimethylamino)propyl chloride HCl | C₅H₁₃Cl₂N | 5407-04-5 | Alkyl chloride, tertiary amine |

| EDC·HCl | C₈H₁₈ClN₃ | 25952-53-8 | Carbodiimide, tertiary amine |

| Propylphosphonothioate | C₁₂H₂₈NO₂PS | 959288-70-1 | Phosphonothioate, tertiary amine |

Table 2: Key Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.